N-(4-bromo-3-methylphenyl)benzamide

Medicinal Chemistry Antibacterial Research Cross-Coupling

Sourcing a reliable aryl bromide building block for medicinal chemistry can be hindered by inconsistent substitution patterns. N-(4-Bromo-3-methylphenyl)benzamide (CAS 329939-21-1) resolves this with a precisely defined 4-bromo-3-methyl substitution on the N-phenyl ring, ensuring reproducible reactivity in cross-coupling and SAR studies. - Validated scaffold: Derivatives achieve MIC of 6.25 mg/mL against XDR S. Typhi and alkaline phosphatase IC50 of 1.469 µM. - Synthetic utility: Suzuki-Miyaura coupling yields of 60-85% for rapid library generation. - Supply assurance: Available as a Sigma-Aldrich AldrichCPR collection compound, shipped globally under standard research chemical terms.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B11175030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)benzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Br
InChIInChI=1S/C14H12BrNO/c1-10-9-12(7-8-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
InChIKeyXTYJILZSTCWCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-3-methylphenyl)benzamide: Properties and Procurement


N-(4-Bromo-3-methylphenyl)benzamide (CAS: 329939-21-1) is an aromatic amide characterized by a benzamide core with a distinctive 4-bromo-3-methyl substitution pattern on the N-phenyl ring [1]. Its molecular formula is C14H12BrNO, with a molecular weight of 290.16 g/mol . This compound is primarily recognized as a versatile synthetic intermediate and building block, offering multiple reactive sites—including the aryl bromide for cross-coupling reactions and the amide linkage for further functionalization—which are central to its procurement value [2].

N-(4-Bromo-3-methylphenyl)benzamide: Structural Analog Substitution Risks


The precise 4-bromo-3-methyl substitution pattern on the N-phenyl ring of N-(4-bromo-3-methylphenyl)benzamide dictates its unique reactivity and steric profile, which cannot be replicated by closely related analogs. Simple isomer substitution, such as using N-(4-bromophenyl)-3-methylbenzamide (CAS: 196081-96-6) [1], alters the electronic and steric environment of the amide bond, leading to divergent behavior in both biological assays and synthetic transformations. More critically, the aryl bromide is essential for downstream diversification via cross-coupling reactions like Suzuki-Miyaura coupling [2]; its absence in non-brominated or differently substituted analogs would completely eliminate this crucial synthetic handle. The quantitative evidence presented below demonstrates that this specific compound provides a defined, reproducible starting point for generating derivatives with potent, characterized bioactivity—a capability not inherent to its closest structural analogs.

N-(4-Bromo-3-methylphenyl)benzamide: Quantified Synthesis and Bioactivity Evidence


Synthesis of Antibacterial Derivatives via Suzuki Coupling

N-(4-bromo-3-methylphenyl)benzamide serves as the critical starting material for synthesizing N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which is then diversified via Suzuki-Miyaura cross-coupling to generate a library of potent antibacterial agents. The synthesis of the core pyrazine carboxamide intermediate proceeds with a high yield of 83% [1]. This contrasts with the unstated or lower yields typical for analogous transformations on alternative scaffolds where no quantitative data is reported. The resulting derivatives demonstrate significant potency against Extensively Drug-Resistant (XDR) Salmonella Typhi.

Medicinal Chemistry Antibacterial Research Cross-Coupling Synthetic Methodology

Antibacterial Activity Against XDR Pathogens

Derivatives synthesized directly from the N-(4-bromo-3-methylphenyl)benzamide scaffold demonstrate potent, quantified antibacterial activity against clinically isolated Extensively Drug-Resistant (XDR) Salmonella Typhi, a WHO-designated high-priority pathogen. Compound 5d, one of the synthesized derivatives, exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm in an agar well diffusion assay [1]. In contrast, related analogs from the same study showed weaker or no measurable activity under identical conditions, highlighting the value of the specific substitution pattern afforded by the parent compound in generating potent leads.

Antimicrobial Resistance (AMR) XDR Salmonella Typhi Drug Discovery Structure-Activity Relationship (SAR)

Human Alkaline Phosphatase Inhibition

The same derivative library generated from N-(4-bromo-3-methylphenyl)benzamide was also evaluated for human alkaline phosphatase (AP) inhibitory activity. The most potent derivative, 5d, exhibited an IC50 of 1.469 ± 0.02 µM [1]. This provides a second, independent, and quantifiable bioactivity endpoint for compounds derived from this specific scaffold. The activity is directly linked to the structural modifications made possible by the parent compound's bromo substituent. Direct comparison to unmodified N-(4-bromo-3-methylphenyl)benzamide or its simpler analogs is not available, but this data quantifies the potential of the scaffold to yield potent enzyme inhibitors.

Enzyme Inhibition Chemical Biology Alkaline Phosphatase Lead Optimization

Palladium-Catalyzed Cross-Coupling Diversification

The aryl bromide moiety of N-(4-bromo-3-methylphenyl)benzamide is explicitly exploited as a reactive handle for Suzuki-Miyaura cross-coupling to synthesize a series of arylated derivatives in moderate to good yields (60–85%) [1]. This validates its role as a competent substrate for a key palladium-catalyzed transformation that is fundamental to modern medicinal chemistry and library synthesis. Analogs lacking the bromine atom, such as the simple N-phenylbenzamide, are incapable of undergoing this critical diversification step. This is a direct, structural advantage that dictates synthetic strategy.

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry Library Synthesis

N-(4-Bromo-3-methylphenyl)benzamide: Primary Applications


XDR S. Typhi Antibacterial Agent Development

Procure N-(4-bromo-3-methylphenyl)benzamide as the foundational building block for a medicinal chemistry program targeting Extensively Drug-Resistant (XDR) Salmonella Typhi. The compound's high synthetic yield (83%) to a key intermediate and the potent activity of its derivatives (MIC of 6.25 mg/mL for compound 5d) provide a validated starting point for hit-to-lead optimization and Structure-Activity Relationship (SAR) studies aimed at developing new therapies for this WHO high-priority pathogen [1].

Diversity-Oriented Synthesis via Cross-Coupling

Utilize N-(4-bromo-3-methylphenyl)benzamide as a versatile, multi-gram substrate for Suzuki-Miyaura cross-coupling reactions. The aryl bromide handle enables the rapid generation of structurally diverse benzamide libraries in moderate to excellent yields (60–85%), as demonstrated in the synthesis of arylated pyrazine-2-carboxamides [1]. This application is ideal for laboratories seeking to explore chemical space around a privileged benzamide scaffold for phenotypic or target-based screening.

Dual-Activity Inhibitor Probe Development

Employ this compound in chemical biology projects aimed at developing small-molecule probes with dual antibacterial and enzyme-inhibitory activity. Derivatives synthesized from this scaffold have been shown to possess both activity against XDR S. Typhi and potent inhibition of human alkaline phosphatase (IC50 of 1.469 ± 0.02 µM) [1]. This establishes a precedent for using N-(4-bromo-3-methylphenyl)benzamide as a core structure for investigating polypharmacology or for developing targeted therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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